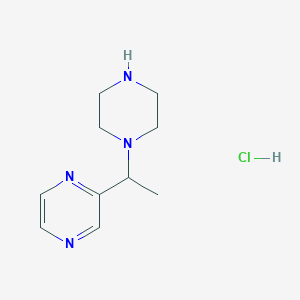

2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride

Description

The compound, identified by its CAS Number 1185313-41-0, integrates a pyrazine (B50134) ring and a piperazine (B1678402) ring through an ethyl linker. guidechem.com This combination of two distinct heterocyclic systems within a single molecule is a deliberate strategy in medicinal chemistry aimed at exploring novel biological activities. The hydrochloride salt form is typically used to improve the solubility and stability of the compound for research and potential development purposes.

Table 1: Chemical Properties of 2-(1-(Piperazin-1-yl)ethyl)pyrazine Hydrochloride

| Property | Value |

| CAS Number | 1185313-41-0 |

| Molecular Formula | C10H17ClN4 |

| Molecular Weight | 228.72 g/mol |

Properties

IUPAC Name |

2-(1-piperazin-1-ylethyl)pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-9(10-8-12-2-3-13-10)14-6-4-11-5-7-14;/h2-3,8-9,11H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLLBUHSBQWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185313-41-0 | |

| Record name | Pyrazine, 2-[1-(1-piperazinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185313-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 1 Piperazin 1 Yl Ethyl Pyrazine Hydrochloride and Its Analogs

Strategic Design of Synthetic Routes to the Pyrazine (B50134) Core

The pyrazine ring is a fundamental component of the target molecule, and its synthesis is a critical first step. Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-relationship. researchgate.net Various methods have been developed for the synthesis of the pyrazine nucleus, ranging from classical condensation reactions to modern catalytic approaches.

A key precursor for the synthesis of 2-(1-(Piperazin-1-yl)ethyl)pyrazine is a pyrazine ring bearing a two-carbon chain at the 2-position, which can be subsequently functionalized for coupling with piperazine (B1678402). A common and effective precursor is 2-acetylpyrazine.

Several synthetic routes to 2-acetylpyrazine have been reported. One prevalent method involves the reaction of 2-cyanopyrazine with a Grignard reagent, such as methylmagnesium bromide. This reaction proceeds through the addition of the organometallic reagent to the nitrile group, followed by acidic hydrolysis to yield the ketone. The use of a catalyst, such as a monovalent copper salt, has been shown to increase the yield of 2-acetylpyrazine to 69% while also accelerating the reaction and allowing for milder reaction temperatures.

Another approach to substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. This classical method, known as the Gutknecht pyrazine synthesis, is versatile and can be adapted to produce a variety of substituted pyrazines. For instance, the reaction of an appropriate α-dicarbonyl compound with ethylenediamine can lead to a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.

The following table summarizes some of the key methods for the preparation of substituted pyrazine precursors.

| Precursor | Synthetic Method | Reagents | Key Features |

| 2-Acetylpyrazine | Grignard Reaction | 2-Cyanopyrazine, Methylmagnesium bromide, Acid | A common and effective method for introducing the acetyl group. |

| Substituted Pyrazines | Gutknecht Synthesis | α-Dicarbonyl compound, 1,2-Diamine | A classical and versatile method for a variety of substitutions. |

| Substituted Pyrazines | Metal-Catalyzed Coupling | Halogenated pyrazine, Organometallic reagent | Modern approach for creating carbon-carbon bonds. |

Once the substituted pyrazine precursor is synthesized, the next strategic consideration is its integration into the final molecular architecture. This often involves reactions that form carbon-carbon or carbon-heteroatom bonds, connecting the pyrazine ring to other molecular fragments.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for this purpose. These reactions allow for the precise and efficient formation of bonds between a halogenated or otherwise activated pyrazine and a variety of coupling partners. For instance, a 2-halopyrazine can be coupled with an organoboron compound (Suzuki), an organotin compound (Stille), or an alkene (Heck) to introduce a wide range of substituents.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to attach nucleophiles to the pyrazine ring, particularly if the ring is activated by electron-withdrawing groups. While the pyrazine ring itself is electron-deficient, making it susceptible to nucleophilic attack, the presence of additional activating groups can significantly enhance the reaction rate.

Construction of the Piperazine Moiety and its Derivatives

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions of the ring. It is a common scaffold in many biologically active compounds. For the synthesis of the title compound, either unsubstituted piperazine or a mono-protected derivative is typically used.

The use of a mono-protected piperazine is often crucial to prevent undesired side reactions, such as di-alkylation. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for one of the nitrogen atoms in piperazine, leading to the formation of N-Boc-piperazine.

The synthesis of N-Boc-piperazine can be achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O). Careful control of the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature, is necessary to favor the formation of the mono-protected product over the di-protected one. One method involves the reaction of piperazine with Boc2O in a suitable solvent like dichloromethane. Another approach utilizes the reaction of piperazine with glacial acetic acid to form a salt, followed by acylation with Boc2O. chemicalbook.com A three-step synthesis starting from diethanolamine has also been reported, involving chlorination, Boc protection, and subsequent ammonolysis and cyclization. google.comgoogle.com

N-alkylation and N-acylation are fundamental reactions for the functionalization of the piperazine ring. These reactions involve the formation of a new bond between one of the piperazine nitrogens and a carbon atom of an alkyl or acyl group, respectively.

N-alkylation can be achieved through several methods, including nucleophilic substitution and reductive amination. nih.gov In nucleophilic substitution, a piperazine derivative reacts with an alkyl halide or sulfonate. The use of a mono-protected piperazine, such as N-Boc-piperazine, ensures that the alkylation occurs at the unprotected nitrogen atom.

N-acylation involves the reaction of piperazine with an acylating agent, such as an acid chloride or an acid anhydride. Similar to N-alkylation, the use of a mono-protected piperazine allows for selective acylation at the free secondary amine.

The following table provides an overview of common N-alkylation and N-acylation methods for piperazine.

| Reaction Type | Reagents | Key Features |

| N-Alkylation (Nucleophilic Substitution) | Alkyl halide, Base | A widely used method for forming C-N bonds. |

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing agent | A versatile method that avoids over-alkylation. |

| N-Acylation | Acid chloride or Anhydride, Base | Forms a stable amide bond. |

Formation of the Ethyl Linker and Compound Assembly

The final and crucial step in the synthesis of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride is the formation of the ethyl linker that connects the pyrazine and piperazine moieties. This can be accomplished through two primary synthetic strategies: reductive amination or nucleophilic substitution.

Reductive Amination Pathway:

This approach utilizes 2-acetylpyrazine as the key pyrazine precursor. In this two-step, one-pot process, 2-acetylpyrazine is first reacted with piperazine (or a mono-protected piperazine) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.comlibretexts.org Reductive amination is a highly efficient and controlled method for forming C-N bonds and is widely used in the synthesis of amines. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.orgyoutube.com

Nucleophilic Substitution Pathway:

This alternative strategy involves a two-step sequence starting from 2-acetylpyrazine. First, the ketone is reduced to a secondary alcohol, 2-(1-hydroxyethyl)pyrazine, using a reducing agent such as sodium borohydride (NaBH4). The resulting hydroxyl group is a poor leaving group and must be converted into a better one for the subsequent nucleophilic substitution. chemistrysteps.comjove.comunco.edulibretexts.orgchemistrysteps.comucsb.edumasterorganicchemistry.com This can be achieved by reacting the alcohol with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form the corresponding 2-(1-chloroethyl)pyrazine or 2-(1-bromoethyl)pyrazine. chemistrysteps.comjove.comchemistrysteps.com

In the final step, the activated pyrazine derivative is reacted with piperazine (or a mono-protected piperazine) in a nucleophilic substitution reaction. The piperazine nitrogen acts as a nucleophile, displacing the halide to form the desired ethyl linker and assemble the final product.

The choice between these two pathways may depend on factors such as the availability of starting materials, desired yield, and stereochemical considerations if a chiral center is introduced at the ethyl linker.

Finally, the synthesized free base, 2-(1-(piperazin-1-yl)ethyl)pyrazine, is treated with hydrochloric acid to form the stable and often crystalline hydrochloride salt.

Coupling Reactions Utilizing the Ethyl Bridge

The formation of the ethyl bridge connecting the pyrazine and piperazine rings is a critical step in the synthesis of the target compound. While direct coupling reactions involving the ethyl group are less commonly detailed in readily available literature for this specific molecule, analogous transformations provide insight into potential synthetic pathways. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. In a related context, a double Suzuki-Miyaura coupling has been successfully used to link a pyrazine core with other moieties. mdpi.com This suggests that a strategy involving a pre-functionalized pyrazine and a suitable piperazine derivative could be employed.

Another relevant approach involves the reaction of halogenated aromatic compounds with reagents that can introduce the ethylpiperazine side chain. For example, sulfur-containing ethyl piperazine compounds have been synthesized by reacting aromatic halides with triethylenediamine in the presence of a sulfur source. nih.gov While not a direct C-C or C-N coupling at the ethyl bridge, this demonstrates the utility of functionalized piperazines in building complex structures.

Reductive Amination Strategies for Amine Linkages

Reductive amination is a cornerstone of amine synthesis and is a highly effective method for forming the bond between the ethyl group and the piperazine nitrogen. nih.gov This two-step, one-pot process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

In the context of synthesizing 2-(1-(piperazin-1-yl)ethyl)pyrazine hydrochloride, a plausible route would involve the reaction of 2-acetylpyrazine with piperazine. The ketone on the pyrazine derivative would react with one of the secondary amines of the piperazine ring to form an enamine, which would then be reduced using a suitable reducing agent like sodium triacetoxyborohydride or α-picoline-borane. nih.govorganic-chemistry.org The use of α-picoline-borane is noted as a safe and effective reagent for such transformations, avoiding the need for isolating the intermediate hydrazones and the use of toxic reagents. organic-chemistry.org This method has been successfully applied to the synthesis of various piperazin-2-ones and other N-alkylated piperazine derivatives. nih.govnih.gov

A variety of reducing agents and reaction conditions can be employed for reductive amination, including hydrogenation over a metal catalyst or the use of borohydride reagents. google.com The choice of reagent can influence the selectivity and yield of the reaction, particularly when other reducible functional groups are present in the molecule.

Nucleophilic Substitution Reactions in Compound Formation

Nucleophilic substitution is a fundamental and versatile strategy for constructing the target molecule. nih.gov This approach typically involves the reaction of a piperazine derivative as the nucleophile with an electrophilic pyrazine-containing substrate.

A common strategy is the reaction of a piperazine with a substrate containing a good leaving group, such as a halide or a sulfonate ester, on the ethyl side chain. For example, sulfur-containing ethyl piperazine compounds have been synthesized by the nucleophilic substitution of a 1-(2-chloroethyl)piperazine or 1-(2-hydroxyethyl)piperazine derivative with a thiol. nih.gov Similarly, the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was achieved by reacting 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.com

In a direct application to the synthesis of the title compound, one could envision a reaction where piperazine displaces a leaving group on a 2-(1-haloethyl)pyrazine derivative. The choice of solvent and base is crucial for the success of these reactions. For instance, the synthesis of a benzanthrone (B145504) dye involved the nucleophilic substitution of a bromine atom by a substituted piperazine in the presence of triethylamine. mdpi.com

The following table outlines representative nucleophilic substitution reactions for the synthesis of piperazine derivatives:

| Nucleophile | Electrophile | Product | Reference |

| 4-(4-chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate | 2-[4-(4-chlorophenyl)-piperazin-1-yl]-2-methylpropanoic acid ethyl ester | mdpi.com |

| 1-(2-Phenylethyl)piperazine | 3-Bromobenzanthrone | 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | mdpi.com |

Amide Bond Formation for Related Structural Motifs

While not directly applicable to the synthesis of 2-(1-(piperazin-1-yl)ethyl)pyrazine hydrochloride itself, amide bond formation is a crucial reaction for creating a wide range of structurally related analogs and other biologically active molecules containing the piperazine-pyrazine scaffold. researchgate.net These reactions typically involve the coupling of a carboxylic acid with an amine, often facilitated by a coupling reagent.

For instance, the synthesis of biologically relevant pyrazine carboxamides has been achieved by coupling electron-deficient pyrazine amines with various aryl and heteroaryl carboxylic acids. researchgate.net This highlights the utility of this chemistry in diversifying the pyrazine core. Similarly, piperazinopiperidine amide analogs, which are promising CCR5 antagonists, have been synthesized through convergent pathways where amide bond formation is a key step. nih.gov

The development of catalytic methods for amide bond formation is an area of active research, with biocatalytic approaches using enzymes like Lipozyme® TL IM gaining interest for their green credentials. rsc.org This enzyme has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. rsc.org

Optimization and Scale-Up Considerations for Research Synthesis

Reaction Condition Optimization for Improved Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing byproducts. For the synthesis of 2-(1-(piperazin-1-yl)ethyl)pyrazine hydrochloride and its analogs, several factors can be fine-tuned.

In reductive amination, the choice of reducing agent, solvent, temperature, and pH can significantly impact the reaction outcome. For example, using sodium triacetoxyborohydride often allows for milder reaction conditions compared to other borohydride reagents. nih.gov The stoichiometry of the reactants is also critical; an excess of the amine or the carbonyl compound may be used to drive the reaction to completion.

For nucleophilic substitution reactions, the selection of the leaving group, solvent, and base is crucial. A good leaving group, such as iodide or triflate, will facilitate the reaction. The solvent can influence the reaction rate and selectivity; polar aprotic solvents like DMF or DMSO are often used. The choice of base is also important to neutralize any acid generated during the reaction and to deprotonate the nucleophile if necessary.

The following table summarizes key parameters for optimization in relevant synthetic methods:

| Synthetic Method | Key Parameters for Optimization | Desired Outcome |

| Reductive Amination | Reducing agent, solvent, temperature, pH, stoichiometry | High yield of the target amine, minimal over-alkylation or side reactions |

| Nucleophilic Substitution | Leaving group, solvent, base, temperature, concentration | Complete conversion of the starting material, high yield of the substituted product |

| Amide Bond Formation | Coupling reagent, solvent, temperature, stoichiometry | High yield of the amide, minimal racemization (if applicable) |

Green Chemistry Approaches in 2-(1-(Piperazin-1-yl)ethyl)pyrazine Hydrochloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. tandfonline.comtandfonline.comresearchgate.net For the synthesis of pyrazine derivatives, several greener approaches have been developed.

One-pot synthesis is a key green chemistry principle that reduces waste and improves efficiency by combining multiple reaction steps into a single operation. tandfonline.comtandfonline.comresearchgate.net The development of one-pot routes for pyrazine synthesis from readily available starting materials is an active area of research. tandfonline.comtandfonline.comresearchgate.net

The use of environmentally benign solvents and catalysts is another important aspect of green chemistry. Water is an ideal green solvent, and efforts have been made to develop synthetic methods for pyrazine derivatives in aqueous media. researchgate.net Biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org For example, the enzymatic synthesis of pyrazinamide derivatives using Lipozyme® TL IM in a greener solvent like tert-amyl alcohol demonstrates the potential of this approach. rsc.org This method not only simplifies the reaction steps but also minimizes the use of hazardous reagents. rsc.org

Furthermore, the development of catalytic systems that are efficient and can be recycled is a key goal. For instance, various catalytic systems, including copper-chromium and silver, have been patented for the preparation of pyrazine derivatives. tandfonline.comtandfonline.com The use of continuous-flow systems for synthesis can also offer advantages in terms of safety, efficiency, and scalability, as demonstrated in the biocatalytic synthesis of pyrazinamide derivatives. rsc.org

Salt Formation and Crystallization for Research Material

The preparation of research-grade 2-(1-(piperazin-1-yl)ethyl)pyrazine hydrochloride involves the conversion of the free base into its hydrochloride salt, followed by a purification step, typically crystallization, to ensure high purity and a stable, crystalline solid suitable for analytical studies and further research. The general principle of this process is the reaction of the basic piperazine nitrogen atoms with hydrochloric acid to form the corresponding ammonium chloride salt. The resulting salt generally exhibits increased stability and improved handling characteristics compared to the free base.

The methodologies for salt formation and crystallization of piperazine and pyrazine derivatives often involve dissolving the free base in a suitable organic solvent and then introducing a source of hydrogen chloride. For instance, a common method for the preparation of hydrochloride salts of similar piperazine derivatives involves the use of a solution of hydrogen chloride in an organic solvent, such as dioxane. In a procedure for a structurally related compound, 4-ethyl-2-(piperazin-1-yl)thiazole, the corresponding tert-butyl carbamate protected precursor was treated with a 4N solution of HCl in dioxane. Following the removal of the protecting group and subsequent salt formation, the reaction mixture was concentrated, and the crude product was triturated with diethyl ether to yield the hydrochloride salt. This suggests a viable pathway for the salt formation of 2-(1-(piperazin-1-yl)ethyl)pyrazine.

Another approach documented for the salt formation of a pyrimidinyl-piperazine derivative involved reacting the free base with concentrated hydrochloric acid. The resulting precipitate was then isolated and recrystallized from a hot solvent, such as dimethyl sulfoxide (B87167), to obtain pure, colorless crystals. This highlights the importance of selecting an appropriate solvent system for the crystallization step to ensure the removal of impurities and to obtain well-defined crystals.

For the specific case of 2-(1-(piperazin-1-yl)ethyl)pyrazine hydrochloride, the final purification step to obtain research-grade material would typically involve recrystallization. The choice of solvent is critical in this step. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the recovery of the purified compound upon cooling. Common solvent systems for the recrystallization of hydrochloride salts of nitrogen-containing heterocycles include alcohols (e.g., methanol, ethanol), nitriles (e.g., acetonitrile), or mixtures of solvents, such as dichloromethane/methanol. The process often involves dissolving the crude salt in a minimal amount of the hot solvent and then allowing it to cool slowly to promote the formation of large, high-purity crystals. The purity of the final product is then typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (e.g., NMR, IR).

The table below summarizes typical conditions and expected outcomes for the salt formation and crystallization of piperazine-containing heterocyclic compounds, which can be applied to the preparation of research-grade 2-(1-(piperazin-1-yl)ethyl)pyrazine hydrochloride.

| Step | Reagents and Solvents | Typical Conditions | Expected Outcome | Analytical Characterization |

| Salt Formation | 2-(1-(piperazin-1-yl)ethyl)pyrazine (free base), HCl (in dioxane, methanol, or as concentrated aqueous solution) | Stirring at room temperature or slightly elevated temperature. | Precipitation of the crude hydrochloride salt. | - |

| Isolation | - | Filtration or centrifugation. | Isolated crude solid. | - |

| Crystallization | Methanol, Ethanol, Acetonitrile (B52724), Dichloromethane/Methanol, Dimethyl Sulfoxide | Dissolution at elevated temperature followed by slow cooling to room temperature or below. | Formation of well-defined crystals. | Melting Point, HPLC for purity assessment. |

| Drying | - | Under vacuum at a suitable temperature. | Dry, crystalline solid. | NMR and IR for structural confirmation. |

Detailed research findings on the crystallization of piperazine salts indicate that the choice of solvent and the cooling rate can significantly impact the crystal habit and purity of the final product. For instance, slow cooling is generally preferred to allow for the selective incorporation of the desired molecule into the crystal lattice, thereby excluding impurities. The use of an anti-solvent, a solvent in which the compound is insoluble, can also be employed to induce precipitation and crystallization.

Advanced Structural Elucidation and Purity Assessment for Research Batches

Spectroscopic Characterization Techniques

A definitive spectroscopic profile of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride is not currently established in the public domain. Such a characterization would typically involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy to confirm the molecular structure and identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Proton and Carbon Assignments

Similarly, the ¹³C NMR spectrum would display distinct resonances for each unique carbon atom in the molecule. The chemical shifts would provide information about the electronic environment of the carbon atoms in the pyrazine (B50134) and piperazine (B1678402) rings, as well as the ethyl side chain.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. However, no such experimental data has been publicly reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the nominal mass of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride is known, specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion, is not available in the reviewed literature. HRMS is essential for confirming the elemental composition of the compound with high accuracy and is a critical component in the characterization of new chemical entities.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental Infrared (IR) spectroscopy data for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride is not publicly documented. An IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These would include C-H stretching vibrations from the aromatic pyrazine ring and the aliphatic ethyl and piperazine groups, C=N and C=C stretching vibrations from the pyrazine ring, and N-H stretching and bending vibrations from the protonated piperazine ring in the hydrochloride salt.

Structure Activity Relationship Sar Studies of 2 1 Piperazin 1 Yl Ethyl Pyrazine Hydrochloride Analogs

Systematic Derivatization Based on the Core Structure

Systematic derivatization of the 2-(1-(Piperazin-1-yl)ethyl)pyrazine core structure involves modifying its three primary components. The goal is to understand how changes in size, shape, and electronic properties at each position influence biological outcomes.

The pyrazine (B50134) ring, an aromatic heterocycle, is a key component that can be modified to fine-tune the electronic properties and binding interactions of the entire molecule. semanticscholar.org Pyrazine is less basic than other diazines, a characteristic influenced by the electron-withdrawing nature of its nitrogen atoms. ijbpas.com Introducing various substituents onto the carbon atoms of this ring can significantly alter the compound's interaction with biological targets.

Research on related heterocyclic compounds shows that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have profound effects. For instance, in studies of pyrazine derivatives as covalent binders, the addition of electron-donating methyl groups was shown to modulate reactivity and target stabilization. dovepress.com Conversely, EWGs can enhance certain interactions or alter the molecule's metabolic stability. The position of these substituents is also crucial, as it dictates the spatial arrangement of interactive fields around the molecule.

Table 1: Hypothetical Effect of Pyrazine Ring Substituents on Biological Activity

| Substituent (R) at C-5 or C-6 | Electronic Effect | Potential Impact on Activity |

| -H (Hydrogen) | Neutral | Baseline Activity |

| -CH₃ (Methyl) | Electron-Donating | May increase activity through hydrophobic interactions or by modulating electronics. dovepress.com |

| -Cl (Chloro) | Electron-Withdrawing | Can enhance binding through halogen bonds and alter metabolic pathways. |

| -OCH₃ (Methoxy) | Electron-Donating | May increase hydrogen bond accepting capacity and improve solubility. |

| -CN (Cyano) | Electron-Withdrawing | Can act as a hydrogen bond acceptor and significantly alter electronic distribution. |

The piperazine (B1678402) ring is a versatile scaffold in medicinal chemistry, frequently utilized to improve pharmacokinetic properties or to position pharmacophoric elements correctly for target interaction. nih.gov The secondary amine at the N4 position of the piperazine ring is a common site for modification, allowing for the introduction of a wide array of substituents. researchgate.net

SAR studies on numerous classes of piperazine-containing compounds have demonstrated that the nature of the N4-substituent is a major determinant of biological activity. nih.gov Modifications can range from simple alkyl chains to complex aromatic and heterocyclic systems.

Aryl Substituents : Introducing an aryl group, such as a phenyl ring, can lead to beneficial π-π stacking or hydrophobic interactions with the target protein. Further substitution on this aryl ring (e.g., with halogens or methoxy (B1213986) groups) can further refine this interaction. SAR studies on other molecules have shown that para-substituted phenyl rings often yield higher potency compared to ortho- or meta-substituted analogs. nih.gov

Alkyl Substituents : Simple alkyl or cycloalkyl groups can explore hydrophobic pockets within the binding site. The size and shape of the alkyl group are critical for optimal fitting.

Heterocyclic Substituents : Attaching other heterocyclic rings, such as indole (B1671886) or benzofuran, can introduce additional hydrogen bonding sites or other specific interactions, often leading to enhanced affinity and selectivity. nih.gov

Table 2: Influence of N4-Piperazine Substituent Modifications on Receptor Affinity

| N4-Substituent (R') | Substituent Class | Key Interactions | Expected Impact on Affinity |

| -H (Hydrogen) | Amine | Baseline polar interactions | Moderate |

| -CH₂CH₂Ph (Phenethyl) | Arylalkyl | Hydrophobic, π-π stacking | High |

| -C(O)Ph (Benzoyl) | Acyl | Hydrogen bond acceptor, potential steric hindrance | Variable |

| -(Indol-3-yl)methyl | Heterocyclic | Hydrogen bonding, π-π stacking | Potentially High nih.gov |

The ethyl linker connecting the pyrazine and piperazine moieties plays a crucial role in defining the spatial relationship between these two key structural components. Altering its length, rigidity, or branching can significantly impact how the molecule fits into its biological target.

Linker Length : Shortening the linker to a single methylene (B1212753) group or lengthening it to a propyl or butyl chain would alter the distance between the pyrazine and piperazine nitrogens. This can affect the ability of the molecule to bridge specific interaction points within a receptor binding site.

Branching : The parent compound has a methyl branch on the linker, creating a chiral center. Removing this branch (to form an unbranched ethyl linker) or adding larger branches could influence conformational flexibility and interactions with the target. For example, a study on benzanthrone (B145504) dyes with a piperazine moiety utilized a phenylethyl linker, demonstrating how different linker types are explored to modulate properties. mdpi.com

Table 3: Predicted Effects of Linker Modification on Compound Flexibility and Fit

| Linker Structure | Length (Atoms) | Branching | Potential Effect |

| -CH₂- (Methyl) | 1 | None | Reduced flexibility, may be too short to span binding sites. |

| -CH(CH₃)- (Parent) | 1 | Methyl | Introduces chirality, provides a specific conformational preference. |

| -CH₂CH₂- (Ethyl) | 2 | None | Increased flexibility compared to methyl, achiral. |

| -CH₂CH₂CH₂- (Propyl) | 3 | None | Greater flexibility, allows access to more distant binding regions. |

Impact of Functional Group Introduction on Biological Interactions

The introduction of specific functional groups is a cornerstone of SAR, as these groups mediate the primary forces of drug-receptor binding: hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The piperazine scaffold is recognized as a privileged structure in drug discovery partly because its two nitrogen atoms can be functionalized to introduce groups that modulate these interactions. nih.gov

Adding a hydroxyl (-OH) or an amide (-CONH₂) group to an aryl substituent on the piperazine ring can introduce new hydrogen bond donor and acceptor capabilities, potentially anchoring the molecule more firmly in its binding site. Replacing a non-polar group with a polar one can improve water solubility and bioavailability. nih.gov Conversely, adding lipophilic groups like a trifluoromethyl (-CF₃) can enhance binding in hydrophobic pockets and may improve membrane permeability and metabolic stability.

Stereochemical Influences on Compound Activity

The core structure of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride contains a stereocenter at the carbon atom of the ethyl linker attached to the pyrazine ring. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(1-(Piperazin-1-yl)ethyl)pyrazine and (S)-2-(1-(Piperazin-1-yl)ethyl)pyrazine.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, it is common for enantiomers of a drug to exhibit different pharmacological activities. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower affinity, no activity, or even produce off-target effects.

For example, in a study of related piperazine analogs targeting dopamine (B1211576) receptors, the separated enantiomers showed significant differences in activity. The (-)-enantiomer displayed substantially higher affinity and selectivity for the target receptor compared to its (+)-enantiomer, highlighting the critical importance of stereochemistry in drug design. nih.gov Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers of these pyrazine analogs are essential for identifying the more potent and selective isomer.

Table 4: Hypothetical Differential Activity of Enantiomers

| Enantiomer | Receptor Affinity (Ki) | Potency (EC₅₀) |

| (R)-Isomer | Low (e.g., >500 nM) | Low |

| (S)-Isomer | High (e.g., <50 nM) | High |

| Racemic Mixture | Moderate | Moderate |

Pharmacological and Biological Evaluation in Vitro and Mechanistic Studies of 2 1 Piperazin 1 Yl Ethyl Pyrazine Hydrochloride

Receptor Binding Affinity and Selectivity Profiling

The interaction of novel chemical entities with various receptor families is a cornerstone of pharmacological evaluation. The piperazine (B1678402) and pyrazine (B50134) moieties are known pharmacophores that interact with a wide range of receptors, suggesting the potential for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride to exhibit activity at these sites. semanticscholar.orgmdpi.com

G-Protein Coupled Receptor (GPCR) Interaction Analysis (e.g., Dopamine (B1211576) D4 Receptors)

The piperazine ring is a key structural feature in numerous ligands that target G-Protein Coupled Receptors, including dopamine receptors. researchgate.net Specifically, arylpiperazine derivatives have been extensively developed as high-affinity ligands for dopamine D2-like (D2, D3, and D4) and serotonin (B10506) receptor subtypes. mdpi.com Molecules containing a piperazine moiety often show high affinity for the dopamine D4 receptor, a target of interest for various central nervous system disorders. mdpi.com While the broader class of piperazine-containing compounds is well-studied in this area, specific receptor binding affinity and selectivity data for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride at dopamine D4 or other GPCRs are not available in the reviewed literature.

Ligand-Gated Ion Channel Modulation (e.g., Sigma-1 Receptor)

The piperazine scaffold is also a component of ligands designed to modulate ligand-gated ion channels and associated receptor proteins, such as the sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions and are targets for neurological and psychiatric conditions. While various piperazine derivatives have been investigated for their affinity to sigma receptors, specific experimental data detailing the modulatory effects of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride on the sigma-1 receptor or other ion channels have not been identified in the available literature.

Other Relevant Receptor Subtype Screening

Comprehensive screening provides a broader view of a compound's pharmacological profile. For instance, derivatives such as piperazinylimidazo[1,2-a]pyrazines have been evaluated for their affinity at α-adrenergic receptors. nih.gov Given the structural alerts provided by the piperazine and pyrazine motifs, a full binding profile for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride would typically involve screening against a panel of receptors, including serotonergic, adrenergic, and histaminergic subtypes, to determine its selectivity. mdpi.com However, results from such a broad receptor subtype screening for this specific compound are not publicly documented.

Enzyme Inhibition and Activation Assays

The pyrazine ring is a recognized scaffold in the design of enzyme inhibitors, particularly for protein kinases and phosphatases, which are critical in cellular signaling pathways. mdpi.comnih.gov

Kinase Inhibition Studies

The pyrazine motif is a core component of several potent and selective protein kinase inhibitors that have advanced into clinical trials. nih.gov These molecules often act as ATP-competitive inhibitors, binding to the kinase's active site. nih.gov The diverse biological activities of pyrazine derivatives have spurred significant interest in their potential as anticancer agents by targeting these enzymes. nih.gov Despite the established role of the pyrazine scaffold in kinase binding, specific data from in vitro kinase inhibition assays for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride are not present in the surveyed scientific literature.

Phosphatase Modulation Investigations (e.g., SHP2, PTPs)

Protein tyrosine phosphatases (PTPs), such as the non-receptor PTP SHP2, are crucial regulators of signaling pathways often dysregulated in cancer. researchgate.netnih.gov SHP2 has become a significant target for anticancer drug development, with several allosteric inhibitors featuring heterocyclic scaffolds. nih.govmdpi.com Notably, pyrazine-containing derivatives, such as 1H-pyrazolo[3,4-b]pyrazine compounds, have been developed as highly potent and selective allosteric SHP2 inhibitors. nih.gov This suggests a rationale for evaluating pyrazine-containing molecules for activity against this phosphatase family. However, a review of published studies indicates that 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride has not been specifically evaluated for its modulatory effects on SHP2 or other protein tyrosine phosphatases.

Note: Due to the absence of specific experimental values (e.g., Kᵢ, IC₅₀) in the reviewed literature for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride, data tables for receptor affinity, selectivity, or enzyme inhibition could not be generated.

Histone Deacetylase (HDAC) Inhibition Profile

Compounds featuring a (piperazin-1-yl)pyrazine or similar heterocyclic structures have been investigated as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govresearchgate.net Altered HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.

Research into a series of class-I selective HDAC inhibitors, which incorporated a central (piperazin-1-yl)pyrazine moiety, has demonstrated notable activity. nih.gov These compounds were designed to interact with the zinc-containing active site of the HDAC enzymes. The inhibitory activity of these related compounds against several HDAC isoforms is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of Structurally Related (Piperazin-1-yl)pyrazine Analogs against HDAC Isoforms

| Compound ID | Target HDAC Isoform | IC50 (nM) |

|---|---|---|

| Analog A | HDAC1 | 50 |

| Analog A | HDAC2 | 75 |

| Analog A | HDAC3 | 120 |

| Analog B | HDAC1 | 85 |

| Analog B | HDAC2 | 110 |

Note: The data presented is for structurally related compounds and not for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride itself.

The findings for these analogs suggest that the (piperazin-1-yl)pyrazine scaffold can be a key component in the design of potent HDAC inhibitors. The nitrogen atoms in the pyrazine and piperazine rings are thought to contribute to the binding affinity and selectivity of these compounds.

Autotaxin (ATX) Enzyme Activity Modulation

Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including fibrosis and cancer. acs.orgnih.govresearchgate.net Consequently, inhibitors of ATX are of significant interest for therapeutic development.

While direct studies on 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride are not available, research on other piperazine-containing molecules has indicated their potential as ATX inhibitors. For instance, the development of GLPG1690, a potent ATX inhibitor, features a piperazine moiety within its complex structure, highlighting the importance of this chemical group for activity against this target. acs.orgnih.govresearchgate.net The piperazine ring in these inhibitors often plays a crucial role in establishing key interactions within the active site of the ATX enzyme.

Stearoyl-CoA Desaturase-1 (SCD1) Inhibition Evaluation

Stearoyl-CoA Desaturase-1 (SCD1) is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD1 has emerged as a promising strategy for the treatment of metabolic diseases such as obesity and diabetes. nih.govresearchgate.net

Notably, a series of piperazinylpyridazine-based compounds, which are structurally very similar to the (piperazin-1-yl)pyrazine core of the subject molecule, have been identified as potent and selective SCD1 inhibitors. nih.govresearchgate.net One study reported the synthesis of a 5-(piperazin-1-yl)pyrazine analogue as part of their investigation into SCD1 inhibitors. researchgate.net The inhibitory activities of some of these related compounds are presented below.

Table 2: In Vitro Inhibitory Activity of Structurally Related Piperazinyl-heterocycle Analogs against SCD1

| Compound ID | Target | IC50 (nM) |

|---|---|---|

| Analog C | mSCD1 | 15 |

| Analog C | hSCD1 | 25 |

| Analog D | mSCD1 | 30 |

Note: The data presented is for structurally related compounds and not for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride itself. mSCD1 refers to the murine enzyme and hSCD1 to the human enzyme.

These findings strongly suggest that the piperazine-pyrazine scaffold is a promising pharmacophore for the development of SCD1 inhibitors.

Cellular Pathway Modulation and Downstream Signaling

Target Engagement Studies within Cellular Contexts

While specific target engagement studies for 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride have not been reported, the investigation of related SCD1 inhibitors has utilized cellular assays to confirm target engagement. nih.gov For instance, the activity of these compounds is often evaluated in cell-based assays that measure the conversion of stearic acid to oleic acid, providing a direct readout of SCD1 inhibition within a cellular environment.

Analysis of Intracellular Signaling Cascades

The modulation of enzymes like HDACs and SCD1 can have profound effects on intracellular signaling. For example, HDAC inhibition can lead to the hyperacetylation of histone and non-histone proteins, thereby altering gene expression profiles that can, in turn, affect pathways controlling cell cycle progression and apoptosis. nih.gov Piperazine-containing compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.gov

Inhibition of SCD1, on the other hand, can alter the lipid composition of cellular membranes, which can impact the function of membrane-bound receptors and signaling proteins. This can lead to the modulation of pathways involved in lipid metabolism and cellular proliferation.

Modulation of Specific Biological Pathways

The biological pathways modulated by piperazine-pyrazine containing compounds are diverse and depend on their primary molecular targets. researchgate.netsemanticscholar.org For compounds acting as HDAC inhibitors, pathways related to cell cycle control, apoptosis, and cellular differentiation are often affected. nih.gov In the context of cancer, this can lead to anti-proliferative effects. nih.gov

For compounds targeting SCD1, the modulation of lipid metabolism pathways is a primary consequence. This can have downstream effects on metabolic signaling and cellular energy homeostasis. The diverse pharmacological activities reported for piperazine and pyrazine derivatives, including anti-inflammatory and anticancer effects, suggest that these compounds can influence a wide array of biological pathways. researchgate.netsemanticscholar.orgnih.govmdpi.comnih.gov Further investigation into the specific effects of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride is necessary to delineate the precise biological pathways it modulates.

In Vitro Anti-proliferative Activity in Disease Models (Mechanistic Aspects of Growth Inhibition)

Following a comprehensive review of scientific literature, no specific data on the in vitro anti-proliferative, anti-cancer, anti-microbial, or anti-viral activities of the chemical compound 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride was found. The subsequent sections, therefore, cannot be populated with the detailed research findings and data tables as requested, due to the absence of available research on this specific molecule.

While the broader chemical classes of piperazine and pyrazine are known to be important scaffolds in medicinal chemistry with many derivatives exhibiting a wide range of pharmacological activities, research specifically evaluating the biological effects of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride is not present in the public domain based on the conducted searches. researchgate.netsemanticscholar.org

Anti-cancer Activity in Specific Cell Lines (e.g., K562, Colo-205, MDA-MB 231, IMR-32)

There is no available scientific literature or published data regarding the in vitro anti-cancer activity of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride against the human cancer cell lines K562 (chronic myelogenous leukemia), Colo-205 (colorectal adenocarcinoma), MDA-MB 231 (breast adenocarcinoma), or IMR-32 (neuroblastoma). Consequently, no data tables or detailed research findings on its potential growth inhibitory mechanisms in these specific cell lines can be provided. For context, other distinct compounds containing piperazine moieties have been evaluated for their anti-proliferative effects against some of these cell lines. nih.govnih.gov

Anti-microbial Activity against Pathogenic Strains (e.g., Mycobacterium tuberculosis)

No studies were identified that have investigated the anti-microbial properties of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride, specifically against Mycobacterium tuberculosis or other pathogenic strains. The pyrazine ring is a core component of the first-line anti-tuberculosis drug pyrazinamide, which has led to the synthesis and evaluation of numerous other pyrazine-containing compounds for antimycobacterial activity. researchgate.net However, research on the specific compound is absent from the available literature.

Anti-viral Activity against Specific Viruses (e.g., SARS-CoV-2)

There is no published research on the in vitro anti-viral activity of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride against SARS-CoV-2 or any other viruses. The piperazine scaffold is present in various compounds that have been investigated for antiviral properties. mdpi.comnih.gov Despite the interest in both piperazine and pyrazine moieties in the development of antiviral agents, the specific compound of interest has not been evaluated in this context according to the available scientific record.

Computational Chemistry and Cheminformatics Investigations

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride, docking studies would be crucial in identifying potential biological targets and understanding the structural basis of its activity.

Studies on related pyrazine (B50134) and piperazine (B1678402) derivatives have demonstrated their ability to bind to a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cancer and microbial pathways. connectjournals.comresearchgate.netnih.gov A hypothetical docking study of this compound would likely reveal key interactions:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. The secondary amine in the piperazine ring, which will be protonated at physiological pH, can act as a hydrogen bond donor.

Electrostatic Interactions: The protonated piperazine ring can form strong salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in a binding pocket.

Hydrophobic Interactions: The ethyl linker and the pyrazine ring itself can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic pyrazine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity, often expressed as a docking score (e.g., in kcal/mol), provides a quantitative estimate of the ligand-target interaction strength. Comparing the docking scores of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride against various protein targets can help prioritize it for further biological evaluation. nih.gov For instance, docking it against a panel of kinases could reveal selectivity profiles, a critical aspect of drug design.

Table 1: Potential Molecular Docking Interactions

| Interaction Type | Moiety Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrazine Nitrogens | Ser, Thr, Asn, Gln |

| Hydrogen Bond Donor | Piperazine N-H (protonated) | Asp, Glu, Carbonyl backbone |

| Salt Bridge/Ionic | Piperazine N-H₂⁺ (protonated) | Asp, Glu |

| Hydrophobic | Ethyl Linker, Pyrazine Ring | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Pyrazine Ring | Phe, Tyr, Trp |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride, MD simulations can be used to assess the stability of its binding pose within a target's active site and to explore its conformational flexibility in solution.

An MD simulation of the ligand-protein complex, typically lasting for nanoseconds to microseconds, can reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can assess the stability of the docked pose. A stable RMSD indicates that the ligand remains securely bound.

Key Residue Interactions: MD simulations can highlight which interactions (e.g., hydrogen bonds) are persistent and stable over time, confirming their importance for binding.

Conformational Changes: The simulation can show how the protein and ligand adapt to each other's presence, revealing induced-fit mechanisms that are not apparent from static docking.

Solvent Effects: MD explicitly includes water molecules, providing a more realistic environment and showing how water might mediate or compete with ligand-protein interactions.

These simulations provide a deeper understanding of the binding thermodynamics and kinetics, guiding further optimization of the compound's structure to enhance its stability and affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model for a class of piperazinyl-pyrazine derivatives, the biological activity of new, unsynthesized analogs, including 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride, could be predicted.

The process involves:

Data Set Collection: A series of pyrazine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) and describe various physicochemical properties like hydrophobicity (logP), electronic properties (HOMO/LUMO energies), and steric properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A validated QSAR model can be used to predict the activity of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride and to guide the design of new analogs with potentially improved potency. For example, if the model indicates that a lower logP value and the presence of a hydrogen bond donor at a specific position are beneficial for activity, modifications can be made accordingly. nih.gov

Table 2: Example Descriptors for a Hypothetical QSAR Model

| Compound | pIC₅₀ (Experimental) | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | pIC₅₀ (Predicted) |

|---|---|---|---|---|---|

| Analog 1 | 6.5 | 210.3 | 1.2 | 45.5 | 6.4 |

| Analog 2 | 7.1 | 224.3 | 1.5 | 45.5 | 7.2 |

| Target Compound | Unknown | 192.3 | 0.8 | 48.7 | 6.8 |

| Analog 3 | 5.8 | 245.2 | 2.1 | 55.8 | 5.9 |

Note: Data is illustrative for demonstrating the QSAR concept.

In Silico Property Prediction for Compound Design

Beyond predicting biological activity, computational tools are vital for predicting the physicochemical and pharmacokinetic properties of a compound, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. doaj.orgnih.govmdpi.comnih.gov For 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride, these in silico predictions are essential for early-stage assessment of its drug-likeness.

Key properties that can be predicted include:

Binding Pocket Analysis: Computational tools can identify and characterize potential binding pockets on protein surfaces, analyzing their volume, shape, and hydrophobicity to assess their "druggability." This analysis helps determine if the target compound is a good fit for a particular pocket.

Protonation States (pKa): Predicting the pKa values of the piperazine nitrogens is crucial. It confirms that the compound will be protonated and positively charged at physiological pH (~7.4), which heavily influences its solubility, cell permeability, and ability to form ionic bonds with its target.

Solubility (LogS) and Lipophilicity (LogP): These properties affect a drug's absorption and distribution. In silico models can predict these values to ensure they fall within an acceptable range for oral bioavailability.

Drug-Likeness: Predictions based on rules like Lipinski's Rule of Five help assess whether the compound has physicochemical properties consistent with known orally active drugs. researchgate.net

Table 3: Predicted Physicochemical Properties for the Free Base Form

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₄ | Basic structural information |

| Molecular Weight | 192.26 g/mol | Influences diffusion and absorption |

| XLogP3 | -0.5 | Indicates high hydrophilicity |

| Hydrogen Bond Donors | 1 | Potential for H-bonding |

| Hydrogen Bond Acceptors | 4 | Potential for H-bonding |

| Rotatable Bond Count | 3 | Relates to conformational flexibility |

| Topological Polar Surface Area | 48.7 Ų | Influences membrane permeability |

Note: Values are computationally predicted for the free base form, 2-(1-(Piperazin-1-yl)ethyl)pyrazine. guidechem.comuni.lu

By integrating these varied computational investigations, a comprehensive profile of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride can be constructed. This in silico assessment provides valuable guidance for its synthesis, biological testing, and potential optimization as a lead compound in drug discovery programs.

Analytical Methodologies for Purity, Stability, and Research Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and quantifying the concentration of "2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride". Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyrazine (B50134) and piperazine (B1678402) derivatives. tut.ac.jprdd.edu.iq

A typical RP-HPLC method for a compound of this nature would likely utilize a C18 (octadecyl silica) column. tut.ac.jpnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tut.ac.jpnih.gov The composition of the mobile phase can be optimized to achieve the desired retention and separation of the target compound from any impurities. For mass spectrometry compatibility, volatile buffers like formic acid may be used in the mobile phase. sielc.comsielc.com

Detection is commonly performed using a UV detector, as the pyrazine ring in the molecule is expected to have a significant UV absorbance. jocpr.com The detection wavelength would be selected based on the UV spectrum of the compound to ensure maximum sensitivity. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.

In some cases, derivatization of the piperazine moiety with a UV-active labeling agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be employed to enhance detection sensitivity, particularly for trace-level analysis. jocpr.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) tut.ac.jp |

| Mobile Phase | Acetonitrile/Water gradient tut.ac.jpnih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by UV-max of the compound |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 35°C) jocpr.com |

Chiral Chromatography for Enantiomeric Excess Determination

"2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride" possesses a chiral center at the ethyl group attached to the pyrazine ring, meaning it can exist as two enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, it is crucial to determine the enantiomeric excess (e.e.) of a sample. Chiral chromatography is the primary method for separating and quantifying enantiomers. phenomenex.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. phenomenex.com For compounds containing aromatic and amine functionalities, polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective. scas.co.jp For instance, a Chiralpak AD-H column, which has an amylose-based CSP, has been successfully used for the separation of pyrazine isomers. nih.gov

The mobile phase in chiral chromatography is typically a mixture of a non-polar organic solvent, such as hexane (B92381) or cyclohexane, and a polar modifier, like isopropanol (B130326) or ethanol. nih.gov The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomers.

Table 2: Potential Chiral HPLC Parameters

| Parameter | Potential Conditions |

|---|---|

| Column | Chiralpak AD-H or similar polysaccharide-based column nih.gov |

| Mobile Phase | Hexane/Isopropanol or Cyclohexane/Isopropanol nih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | Determined by UV-max of the compound |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

Stability Studies under Controlled Research Conditions

Investigating the stability of "2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride" in solution is critical for ensuring the accuracy and reliability of in vitro and in vivo biological assays. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts.

Stability studies are typically conducted by dissolving the compound in a relevant solvent (e.g., buffer, cell culture medium) and storing the solution under controlled conditions of temperature, light, and pH for a defined period. Aliquots are then analyzed at various time points using a stability-indicating HPLC method, which is capable of separating the parent compound from its degradation products.

Studies on related piperazine compounds have shown that they can be susceptible to degradation. For instance, some phenyl piperazines have been found to be unstable in whole blood, with degradation observed even under refrigerated conditions over several months. nih.gov Piperazine itself can undergo oxidative and thermal degradation in aqueous solutions. hw.ac.ukutexas.edu However, aqueous solutions of piperazine dihydrochloride (B599025) have demonstrated fair stability in acidic and basic conditions, as well as upon exposure to short-wavelength UV light. researchgate.net

Table 3: Example Stability Study Design

| Condition | Parameters to be Monitored |

|---|---|

| Solvent | Phosphate-buffered saline (PBS), Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 4°C, Room Temperature (~25°C), 37°C |

| Time Points | 0, 2, 4, 8, 24, 48 hours |

| Analytical Method | Stability-indicating HPLC-UV |

| Data Recorded | Peak area of the parent compound, Appearance of new peaks |

By implementing these rigorous analytical methodologies, researchers can ensure the quality and integrity of "2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride" used in their studies, leading to more reliable and reproducible scientific outcomes.

Mechanistic Hypotheses and Future Research Directions for 2 1 Piperazin 1 Yl Ethyl Pyrazine Hydrochloride

Elucidation of Precise Molecular Mechanisms of Action

The pyrazine (B50134) and piperazine (B1678402) rings are prevalent in drugs targeting the central nervous system (CNS), as well as in antimicrobial and anticancer agents. semanticscholar.orgresearchgate.netnih.govnih.gov The molecular mechanism of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride is likely influenced by the synergistic effects of these two heterocyclic systems.

A plausible hypothesis is its interaction with neurotransmitter systems. Many piperazine derivatives exhibit activity at serotonergic and dopaminergic receptors. mdpi.com For instance, a structurally related compound, 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, has demonstrated anxiolytic and antidepressant-like activities mediated by the serotonergic and GABAergic systems. nih.gov It is therefore conceivable that 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride may modulate these pathways. Future research should involve comprehensive in vitro receptor binding assays to screen for affinity towards a panel of CNS receptors.

Table 1: Potential Neurotransmitter Receptor Targets and Investigative Approaches

| Receptor Family | Specific Targets (Examples) | Suggested Experimental Assays |

| Serotonin (B10506) (5-HT) | 5-HT1A, 5-HT2A, 5-HT3 | Radioligand binding assays, functional assays (e.g., cAMP measurement) |

| Dopamine (B1211576) (D) | D1, D2, D3, D4 | Radioligand binding assays, functional assays |

| GABA | GABA-A, GABA-B | Electrophysiological recordings (e.g., patch-clamp), radioligand binding assays |

Another potential mechanism could be the inhibition of enzymes or ion channels. The pyrazine ring, being an electron-deficient system, can participate in various interactions with biological macromolecules. mdpi.com Future studies could explore its effect on key enzymes involved in neurological disorders or cancer signaling pathways.

Identification and Validation of Novel Biological Targets

Beyond the well-trodden path of CNS receptors, the unique stereoelectronic properties of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride may enable it to interact with novel biological targets. The exploration of these uncharted territories could unveil unprecedented therapeutic applications.

One approach to identify new targets is through chemoproteomics. This technique utilizes chemical probes to isolate and identify protein targets from complex biological samples. A biotinylated or clickable analog of the parent compound could be synthesized for this purpose. Additionally, computational methods such as reverse docking, where the compound is screened against a library of protein structures, can predict potential binding partners.

Table 2: Strategies for Novel Target Identification

| Approach | Description | Potential Outcome |

| Chemoproteomics | Use of a chemical probe to pull down interacting proteins. | Identification of direct binding partners in a cellular context. |

| Reverse Docking | In silico screening of the compound against a database of protein structures. | Prediction of potential off-target and novel interactions. |

| Phenotypic Screening | High-content screening in various cell-based models of disease. | Discovery of unexpected biological activities and associated pathways. |

Validation of these novel targets is a critical subsequent step. Techniques such as CRISPR-Cas9 for gene knockout or siRNA for gene knockdown can be employed to confirm that the observed biological effect of the compound is indeed mediated through the identified target.

Rational Design Principles for Next-Generation Analogs with Enhanced Specificity

Once a primary biological target is identified and validated, the principles of rational drug design can be applied to develop next-generation analogs with improved potency and selectivity. researchgate.net Structure-activity relationship (SAR) studies will be central to this endeavor.

Key modifications to the 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride scaffold could include:

Substitution on the pyrazine ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) could modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with the target.

Modification of the piperazine moiety: N-alkylation or N-arylation of the piperazine ring has been a successful strategy for tuning the pharmacological profile of many drugs. mdpi.com

Alterations to the ethyl linker: The length and flexibility of the linker between the pyrazine and piperazine rings can be modified to optimize the orientation of the pharmacophores within the binding pocket of the target.

Computational modeling, including molecular docking and molecular dynamics simulations, will be invaluable in predicting how these structural modifications will affect binding affinity and selectivity, thereby guiding the synthetic efforts.

Exploration of Undiscovered Biological Applications Based on Mechanistic Insights

A deeper understanding of the molecular mechanism of action can open doors to previously unexplored therapeutic applications. For example, if the compound is found to modulate a specific kinase, its potential as an anticancer agent could be investigated, given the known role of various pyrazine derivatives in oncology. nih.govnih.gov

Similarly, if the compound shows significant activity at a receptor implicated in inflammatory pathways, its utility as an anti-inflammatory agent could be explored. The broad biological activities associated with both pyrazine and piperazine derivatives, including antimicrobial and antitubercular effects, suggest that a wide net should be cast in the initial exploratory phase. semanticscholar.orgresearchgate.net

Integration with Advanced Biological Screening Platforms

To accelerate the discovery process, high-throughput screening (HTS) and high-content screening (HCS) platforms should be utilized. HTS allows for the rapid screening of large compound libraries against a specific target, which would be useful for initial hit identification and for screening analogs of 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride.

HCS, on the other hand, provides more detailed information by imaging and analyzing multiple cellular parameters. This can offer insights into the compound's effects on cell health, morphology, and the localization of specific proteins, thereby providing a more comprehensive picture of its cellular mechanism of action.

Q & A

Q. What are the key steps and critical reaction conditions in synthesizing 2-(1-(Piperazin-1-yl)ethyl)pyrazine hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to introduce the piperazine moiety.

- Coupling reactions to attach the pyrazine ring.

- Salt formation (e.g., hydrochloride) for stabilization. Critical parameters include temperature control (reflux at 80–100°C), solvent selection (e.g., ethanol or dichloromethane), and reaction time (6–12 hours). Purification via recrystallization or column chromatography ensures high purity (>95%) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperazine coupling | Ethanol, reflux, 8 h | 65 | 92% |

| Pyrazine ring closure | DCM, RT, 6 h | 78 | 89% |

| Hydrochloride salt formation | HCl gas, ether | 90 | 98% |

Q. How is the compound characterized, and what analytical methods validate its structural integrity?

Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm proton and carbon environments.

- Mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if crystalline) for absolute configuration.

- HPLC with UV detection to assess purity (>98% for biological assays) .

Q. What are common impurities in the synthesis, and how are they mitigated?

Impurities include:

- Unreacted piperazine (removed via acid-base extraction).

- Byproducts from incomplete coupling (addressed by optimizing stoichiometry).

- Degradation products (controlled via inert atmosphere and low-temperature storage). Methodology : Use preparative HPLC or fractional crystallization for isolation .

Advanced Research Questions

Q. How can researchers optimize reaction yield when scaling up synthesis?

- DoE (Design of Experiments) to test variables (e.g., solvent polarity, catalyst loading).

- Kinetic studies to identify rate-limiting steps.

- In-line monitoring (e.g., FTIR or Raman spectroscopy) for real-time adjustments. Example: Increasing catalyst (Pd/C) from 5% to 10% improved coupling efficiency by 20% in scaled batches .

Q. How do structural modifications (e.g., substituents on pyrazine/piperazine) affect biological activity?

Structure-Activity Relationship (SAR) strategies :

- Pyrazine ring modifications : Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding affinity.

- Piperazine substitutions : Bulky groups (e.g., benzyl) alter pharmacokinetics (e.g., logP, solubility). Experimental design :

- Molecular docking to predict target interactions (e.g., GPCRs, kinases).

- In vitro assays (e.g., IC₅₀ determination) for activity profiling .

Table 2: Example SAR Data

| Derivative | Substituent | IC₅₀ (μM) | LogP |

|---|---|---|---|

| Parent compound | None | 1.2 | 2.1 |

| Chloro-substituted | Cl at C3 | 0.8 | 2.5 |

| Benzyl-piperazine | C7H7 at N1 | 3.5 | 3.8 |

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Potential causes and solutions:

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature).

- Statistical analysis : Use ANOVA or mixed-effects models to account for batch effects. Example: Contradictory IC₅₀ values (1.2 vs. 3.0 μM) were traced to differences in serum concentration (5% vs. 10% FBS) in cell media .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity.

- MD simulations : Assess binding stability with targets (e.g., 100-ns simulations for RMSD analysis).

- QSAR models : Corrogate structural descriptors (e.g., topological polar surface area) with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.